molecular formula C7H10F3N3O2 B6195164 3-(3-methyl-3H-diazirin-3-yl)azetidine, trifluoroacetic acid CAS No. 2680529-67-1

3-(3-methyl-3H-diazirin-3-yl)azetidine, trifluoroacetic acid

Cat. No.: B6195164
CAS No.: 2680529-67-1
M. Wt: 225.2
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Description

3-(3-methyl-3H-diazirin-3-yl)azetidine, trifluoroacetic acid is a compound that has garnered interest in various scientific fields due to its unique structural properties and reactivity. This compound features a diazirine ring, which is known for its photo-reactive properties, making it valuable in photochemistry and photoaffinity labeling.

Properties

CAS No.

2680529-67-1

Molecular Formula

C7H10F3N3O2

Molecular Weight

225.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-3H-diazirin-3-yl)azetidine, trifluoroacetic acid typically involves the formation of the diazirine ring followed by the introduction of the azetidine moiety. One common method involves the reaction of 3-methyl-3H-diazirine with azetidine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-3H-diazirin-3-yl)azetidine, trifluoroacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The diazirine ring can undergo substitution reactions, particularly under photolytic conditions, where it forms reactive carbene intermediates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: UV light to induce photolysis of the diazirine ring.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted azetidines depending on the substituent introduced.

Scientific Research Applications

3-(3-methyl-3H-diazirin-3-yl)azetidine, trifluoroacetic acid has several applications in scientific research:

    Chemistry: Used in photochemistry for the generation of reactive intermediates.

    Biology: Employed in photoaffinity labeling to study protein-ligand interactions.

    Medicine: Potential use in drug discovery and development for targeting specific biomolecules.

    Industry: Utilized in the synthesis of complex organic molecules and materials science.

Mechanism of Action

The mechanism of action of 3-(3-methyl-3H-diazirin-3-yl)azetidine, trifluoroacetic acid primarily involves the generation of reactive carbene intermediates upon exposure to UV light. These intermediates can then react with various substrates, forming covalent bonds and enabling the study of molecular interactions. The diazirine ring’s ability to form carbenes makes it a powerful tool in photoaffinity labeling and other photochemical applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methyl-3H-diazirin-3-yl)acetic acid
  • 3-(3-methyl-3H-diazirin-3-yl)propionic acid

Uniqueness

3-(3-methyl-3H-diazirin-3-yl)azetidine, trifluoroacetic acid is unique due to the presence of both the diazirine and azetidine rings, which confer distinct reactivity and structural properties. This combination allows for versatile applications in various fields, distinguishing it from other diazirine-containing compounds.

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